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Compound of Interest

Compound Name: Iododifluoroacetyl fluoride

CAS No.: 44507-93-9

Cat. No.: B1598047

Get Quote

[1][2]

Executive Summary
Iododifluoroacetyl fluoride (

) is a specialized electrophilic building block used to introduce the iododifluoroacetyl (

) moiety onto the N-terminus of peptides or amino acid side chains.[1] Unlike standard coupling
reagents (e.g., HATU, EDC) which facilitate the formation of amide bonds between two amino
acids,

acts as a functionalizing agent.[1]

The resulting

-peptide conjugates serve two critical roles in drug development:

Synthetic Handle: The C–I bond is a reactive "warhead" for downstream diversification via

Reformatsky-type reactions, radical cyclizations, or transition-metal-catalyzed cross-

couplings.[1]
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NMR Probe: The chemically equivalent gem-difluoro group provides a distinct, sensitive

signal in

NMR for conformational studies or ligand binding assays.[1]

Chemical Mechanism & Rationale[1][3][4][5]
The Chemistry of Acyl Fluorides
Acyl fluorides are increasingly preferred over acyl chlorides for peptide modification due to their

unique stability-reactivity profile.[1]

Stability: They are more resistant to hydrolysis and thermal decomposition than their chloride

counterparts, allowing for easier handling.[1]

Reactivity: They maintain high electrophilicity toward amines, forming stable amide bonds

without the need for exogenous activation agents.[1]

Atom Economy: The only byproduct is hydrogen fluoride (HF), which is easily scavenged by

organic bases.

Reaction Pathway
The reaction proceeds via a direct nucleophilic acyl substitution. The peptide N-terminal amine

attacks the carbonyl carbon of

, displacing the fluoride ion.[1]
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Figure 1: Mechanistic pathway for the N-terminal functionalization of peptides using

Iododifluoroacetyl fluoride.
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Experimental Protocol
Materials & Equipment

Reagent: Iododifluoroacetyl fluoride (CAS 44507-93-9).[1][2][3][4][5][6] Note: Handle in a

fume hood; lachrymator.

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1]

Vessel: Polypropylene or Teflon-lined glassware is recommended to prevent etching by

transient HF, though standard dry glassware is acceptable for short reaction times.[1]

Standard Operating Procedure (SOP)
Step 1: Peptide Preparation
Ensure the peptide resin (for Solid Phase Peptide Synthesis - SPPS) or free peptide (Solution

Phase) has a free, deprotected N-terminal amine.[1]

For SPPS: Wash resin 3x with anhydrous DCM to remove traces of DMF/Piperidine.

Step 2: Reagent Preparation
Prepare a 0.1 M solution of

in anhydrous DCM.

Caution: Acyl fluorides are volatile. Keep the stock solution cold (

) and sealed.

Step 3: Coupling Reaction[1]
Suspend peptide/resin in DCM (approx. 10 mL per gram of resin).

Add Base (2.5 equivalents relative to peptide amine).

Add
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solution (1.5 – 2.0 equivalents) dropwise at

.

Allow the reaction to warm to Room Temperature (RT) and stir/agitate.

Step 4: Monitoring & Workup[1]
Time: Reaction is typically complete within 1–2 hours.[1]

Monitoring: Use Kaiser Test (SPPS) or LC-MS (Solution Phase).[1] The mass shift will be

+189.9 Da (Addition of

-

+

loss? No, mass addition is

replacing

, so

-> Correction: The group added is

(Mass ~204.9).[1] The leaving group is

(Mass 19). The incoming nucleophile loses

(Mass 1). Net Mass Shift =

.

Quenching: Wash resin with DCM, then MeOH, then DCM.[1] For solution phase, dilute with

EtOAc and wash with

to neutralize HF salts.[1]

Optimization Table
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Parameter Standard Condition
Optimization for
Steric Bulk

Rationale

Stoichiometry 1.5 equiv 3.0 equiv

Higher concentration

drives kinetics for

hindered amines.[1]

Base DIPEA (2.5 equiv)
2,4,6-Collidine (3.0

equiv)

Collidine is a weaker

base, reducing risk of

racemization or side

reactions.[1]

Solvent DCM DMF/DCM (1:[1]1)

DMF improves

solubility for

hydrophobic peptides

and aggregation-

prone sequences.[1]

Temperature RT

Mild heating

overcomes activation

energy barriers for

difficult couplings.[1]

Downstream Applications
The primary value of the Iododifluoroacetyl group is its versatility as a precursor.

Reformatsky-Type Cross-Coupling
The

motif can be activated by Zinc or Copper to react with aldehydes or electrophiles, creating
complex non-canonical amino acid side chains or macrocycles.[1]

Radical Cyclization
Under photoredox conditions (e.g.,

, visible light), the C–I bond undergoes homolytic cleavage.[1] The resulting
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radical can cyclize onto nearby alkenes (e.g., Allyl-Glycine residues), forming fluorinated
macrocycles.[1]

Downstream Transformations
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Figure 2: Strategic utility of the Iododifluoroacetyl handle in medicinal chemistry.

Troubleshooting & Critical Parameters
Hydrolysis
Acyl fluorides are sensitive to moisture.

Symptom: Low yield; observation of free amine starting material.

Fix: Ensure all solvents are anhydrous (stored over molecular sieves). Flush reaction vessel

with Argon/Nitrogen.

Iodine Lability
The C–I bond is light-sensitive.[1]

Symptom: Purple discoloration of the reaction mixture (release of

).

Fix: Wrap reaction vessels in aluminum foil. Perform purification promptly.
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Safety: HF Generation
Hazard: The reaction generates stoichiometric HF.

Control: Always use excess base (DIPEA/Collidine) to form the non-volatile ammonium

fluoride salt. Never acidify the waste stream without prior quenching (e.g., with Calcium

Carbonate).
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Reagent Identity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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